molecular formula C15H24N4O2 B6637698 2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone

2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone

Cat. No. B6637698
M. Wt: 292.38 g/mol
InChI Key: MPBGVXCVKUGJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone is a compound that has gained attention in recent years due to its potential use in scientific research. It is a synthetic compound that is used to study the physiological and biochemical effects of certain drugs on the body.

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone is not fully understood. It is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, depression, and addiction. It may also affect the activity of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its effects on mood and behavior. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone in lab experiments is its specificity for the GABAergic system. This allows researchers to study the effects of drugs on this system without affecting other neurotransmitter systems. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone. One direction is to investigate its potential use in the treatment of addiction, anxiety, and depression. Another direction is to study its effects on memory and learning. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitter systems.

Synthesis Methods

The synthesis method for 2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone involves a series of chemical reactions. The starting material is cyclohexanone, which is reacted with hydroxylamine to form the corresponding oxime. The oxime is then reacted with triethyl orthoformate and acetic anhydride to form a cyclic intermediate. This intermediate is then reacted with 1-(2-iodoethyl)piperidine and sodium azide to form the final product.

Scientific Research Applications

2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone has a wide range of scientific research applications. It is commonly used in studies that investigate the effects of drugs on the central nervous system. It has been shown to be effective in studies of drug addiction, anxiety, and depression. It is also used in studies of the effects of drugs on memory and learning.

properties

IUPAC Name

2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-13(10-15(21)7-3-1-4-8-15)19-9-5-2-6-12(19)14-16-11-17-18-14/h11-12,21H,1-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBGVXCVKUGJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N2CCCCC2C3=NC=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone

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